1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene
CAS No.: 312-20-9
Cat. No.: VC1972998
Molecular Formula: C7H4BrF3O2S
Molecular Weight: 289.07 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene - 312-20-9](/images/structure/VC1972998.png)
Specification
CAS No. | 312-20-9 |
---|---|
Molecular Formula | C7H4BrF3O2S |
Molecular Weight | 289.07 g/mol |
IUPAC Name | 1-bromo-4-(trifluoromethylsulfonyl)benzene |
Standard InChI | InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H |
Standard InChI Key | BRNFLBCPGQCBQQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br |
Introduction
Chemical Identity and Physical Properties
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, identified by CAS number 312-20-9, is an organobromine compound with significant synthetic utility. It contains a benzene ring substituted with a bromine atom at position 1 and a trifluoromethylsulfonyl group (SO₂CF₃) at position 4 . This arrangement provides the molecule with a unique electronic distribution and reactivity profile.
Basic Identification Data
The compound is formally characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | 1-bromo-4-(trifluoromethylsulfonyl)benzene |
CAS Registry Number | 312-20-9 |
Molecular Formula | C₇H₄BrF₃O₂S |
Molecular Weight | 289.07 g/mol |
Synonyms | 1-bromo-4-trifluoromethanesulfonylbenzene; Benzene, 1-bromo-4-[(trifluoromethyl)sulfonyl]- |
Physical Properties
The physical characteristics of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene include:
Property | Value |
---|---|
Physical State | Crystalline solid |
Melting Point | 64-65 °C (Solvent: ethanol) |
Boiling Point | 292.0±40.0 °C (Predicted) |
Density | 1.764±0.06 g/cm³ (Predicted) |
Storage Conditions | 2-8°C, away from moisture |
These properties demonstrate that 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is relatively stable under standard laboratory conditions but should be stored properly to maintain its purity and reactivity .
Structural Characteristics
The molecular structure features a benzene ring as the core scaffold with strategically positioned functional groups. The bromine substituent and the trifluoromethylsulfonyl group create a polarized electronic distribution across the molecule:
Structural Descriptor | Identifier |
---|---|
InChI | InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H |
SMILES | C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br |
The trifluoromethylsulfonyl group (SO₂CF₃) is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms, which significantly influences the electronic character of the benzene ring .
Chemical Reactivity and Transformations
The presence of both a bromine atom and a trifluoromethylsulfonyl group confers 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene with diverse reactivity patterns that can be exploited in various synthetic transformations.
Nucleophilic Substitution Reactions
The bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing trifluoromethylsulfonyl group, which activates the aromatic ring toward nucleophilic attack:
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Reaction with amines yields corresponding aniline derivatives
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Reaction with alkoxides produces ethers
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Reaction with thiols forms thioethers
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Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) utilize the bromine functionality to form new carbon-carbon bonds
Transformations of the Trifluoromethylsulfonyl Group
The trifluoromethylsulfonyl moiety can undergo several transformations:
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Oxidation reactions: The sulfonyl group can be oxidized to form sulfonic acids or other oxidized sulfur species under appropriate conditions
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Reduction reactions: The compound can be reduced to form 4-[(trifluoromethyl)sulfonyl]benzene or other reduced derivatives using suitable reducing agents
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Nucleophilic attack at the sulfur center: Leading to displacement of the trifluoromethyl group or formation of new sulfonamides
Metal-Catalyzed Transformations
The compound serves as a versatile substrate for various metal-catalyzed transformations:
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Palladium-catalyzed couplings: Suzuki-Miyaura, Stille, and Negishi couplings can utilize the bromine functionality
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C-H activation: The remaining aromatic C-H bonds can participate in directed C-H activation chemistry
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Carbonylation reactions: Insertion of CO to form ketones, esters, or amides
These transformations make 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene a valuable building block in constructing more complex molecules with tailored properties.
Applications in Scientific Research and Industry
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene has found applications across multiple scientific disciplines due to its unique structural features and reactivity profile.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex molecules:
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Synthesis of pharmaceutically active compounds
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Preparation of specialty chemicals with unique properties
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Development of advanced intermediates for agrochemicals
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Construction of molecules with specific electronic properties
The dual functionality allows for sequential transformations, enabling the synthesis of highly functionalized products from a single starting material.
Medicinal Chemistry
The compound has significant value in medicinal chemistry research:
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As a precursor for developing novel drug candidates
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For introducing trifluoromethylsulfonyl groups to enhance metabolic stability
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To improve the lipophilicity profile of potential pharmaceuticals
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In the preparation of compounds that can modulate various biological targets
The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance binding affinity, metabolic stability, and membrane permeability of drug candidates.
Materials Science
In materials science, 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene contributes to:
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Development of functional polymers with unique electronic properties
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Preparation of liquid crystal materials
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Creation of specialty materials with tailored surface properties
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Synthesis of compounds for electronic applications
The fluorine-containing functionality imparts distinctive properties such as thermal stability, hydrophobicity, and resistance to chemical degradation.
Chemical Biology
The compound finds use in chemical biology for:
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Developing chemical probes to study biological processes
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Creating labeled compounds for tracking biological interactions
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Synthesizing molecules that can interact with specific biological targets
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Preparing tool compounds for investigating cellular mechanisms
Its reactive sites allow for the attachment of reporter groups or the incorporation into larger biomolecules for specialized applications.
Comparison with Structurally Related Compounds
Understanding the relationship between 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene and its structural analogs provides insight into the effects of positional isomerism and structural modifications on chemical properties and reactivity.
Positional Isomers
Compound | Key Differences | Impact on Properties |
---|---|---|
1-Bromo-3-[(trifluoromethyl)sulfonyl]benzene | Trifluoromethylsulfonyl group at meta position | Different electronic distribution, altered reactivity pattern, potentially different physical properties |
1-Bromo-2-[(trifluoromethyl)sulfonyl]benzene | Trifluoromethylsulfonyl group at ortho position | Potential steric effects, altered reactivity, possibly different crystalline structure |
The position of the trifluoromethylsulfonyl group relative to the bromine substituent significantly influences the electronic distribution across the aromatic ring, leading to different reactivity patterns in nucleophilic and electrophilic reactions.
Functional Group Variants
Compound | Structural Difference | Property Comparison |
---|---|---|
1-Bromo-4-(trifluoromethyl)benzene | Has CF₃ instead of SO₂CF₃ | Less reactive in certain substitution reactions, different electronic properties, reduced polarity |
1-Bromo-4-nitro-2-(trifluoromethylsulfonyl)benzene | Additional nitro group at position 2 | Enhanced electrophilicity, potentially greater reactivity in nucleophilic substitutions, altered physical properties |
2-Bromo-4-fluorophenyl trifluoromethyl sulphone | Contains fluorine instead of hydrogen | Different electronic distribution, potentially altered reactivity profile, possibly different physical properties |
These structural variations demonstrate how subtle changes in substitution pattern or functional group identity can significantly impact the compound's chemical behavior and physical characteristics .
Hazard Type | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Class | IRRITANT |
Hazard and Precautionary Statements
Statement Type | Codes | Descriptions |
---|---|---|
Hazard Statements | H315-H319-H335 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation |
Precautionary Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Current Research and Future Perspectives
Research involving 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene continues to expand across multiple disciplines, suggesting several promising future directions.
Emerging Synthetic Applications
Recent research has demonstrated the compound's utility in:
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Development of novel cross-coupling methodologies
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Catalyst design for selective transformations
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Preparation of functionalized materials with specialized properties
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Exploration of new reaction pathways for complex molecule synthesis
The reactivity of both the bromine atom and the trifluoromethylsulfonyl group continues to be leveraged in innovative ways to access previously challenging synthetic targets.
Pharmaceutical Research Opportunities
In pharmaceutical research, the compound offers opportunities for:
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Development of new therapeutic agents with enhanced pharmacokinetic profiles
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Creation of metabolically stable drug candidates
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Exploration of structure-activity relationships in drug design
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Investigation of novel biological targets using trifluoromethylsulfonyl-containing probes
The trifluoromethyl group's ability to enhance drug-like properties makes this compound valuable in developing next-generation pharmaceuticals.
Materials Science Innovations
Materials science applications continue to evolve, including:
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Development of fluorinated polymers with unique properties
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Creation of specialty coatings with enhanced durability
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Exploration of electronic materials with tailored conductivity
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Investigation of novel optical materials
The compound's distinctive electronic properties contribute to materials with specialized characteristics for technological applications.
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